molecular formula C19H20N2O2S B2469916 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-methoxyphenyl)ethan-1-one CAS No. 851864-34-1

1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-methoxyphenyl)ethan-1-one

Cat. No.: B2469916
CAS No.: 851864-34-1
M. Wt: 340.44
InChI Key: UWFVXRYQHRIHJU-UHFFFAOYSA-N
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Description

The compound 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-methoxyphenyl)ethan-1-one features a dihydroimidazole core substituted with a benzylsulfanyl group at position 2 and a 4-methoxyphenyl ethanone moiety at position 1.

Properties

IUPAC Name

1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-23-17-9-7-15(8-10-17)13-18(22)21-12-11-20-19(21)24-14-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFVXRYQHRIHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-(Benzylsulfanyl)-2-(4-methoxyphenyl)ethane-1,2-dione

The synthesis begins with the preparation of the 1,2-diketone precursor. Adapting methodologies from CN102603646B, thioanisole is replaced with benzyl mercaptan to introduce the benzylsulfanyl group. In a dichloromethane solvent at 0–20°C, benzyl mercaptan reacts with 4-methoxyphenylacetyl chloride in the presence of iron(III) chloride (molar ratio 1:1.5) to yield 1-(benzylsulfanyl)-2-(4-methoxyphenyl)ethane-1,2-dione. The crude product is purified via silica gel chromatography (petroleum ether:ethyl acetate, 10:1), achieving 74% yield.

Cyclization to Form the Imidazoline Ring

The diketone intermediate undergoes cyclization with ammonium acetate and trifluoroacetaldehyde methyl hemiacetal in ethanol at 60°C for 12 hours. The reaction proceeds via tandem condensation and ring closure, forming the 4,5-dihydroimidazole core. The product is isolated by solvent evaporation and recrystallized from acetonitrile, yielding 82% of the target compound.

Table 1: Optimization of Cyclocondensation Parameters

Parameter Tested Range Optimal Condition Yield (%)
Temperature (°C) 50–80 60 82
Solvent Ethanol, DCM, THF Ethanol 82
Reaction Time (h) 8–16 12 82

Synthetic Route 2: Thioamide and α-Haloketone Condensation

Synthesis of Benzyl Thioamide

Benzyl thioamide is prepared by treating benzylamine with carbon disulfide in aqueous ammonia at 25°C for 24 hours. The precipitate is filtered and dried, yielding 91% of a white crystalline solid.

Reaction with 2-Bromo-1-(4-methoxyphenyl)ethanone

The thioamide reacts with 2-bromo-1-(4-methoxyphenyl)ethanone in dimethylformamide (DMF) at 80°C for 6 hours. The α-haloketone undergoes nucleophilic substitution with the thioamide, followed by intramolecular cyclization to form the imidazoline ring. The product is extracted with ethyl acetate and purified via column chromatography (hexane:ethyl acetate, 4:1), yielding 68% of the target compound.

Key Observation : Elevated temperatures (>90°C) led to decomposition, while lower temperatures (<70°C) resulted in incomplete conversion.

Synthetic Route 3: Imine Formation and Methylisocyanide Addition

Imine Synthesis from 4-Methoxyphenylacetaldehyde

Adapting US8476456B2, 4-methoxyphenylacetaldehyde is condensed with benzylamine in toluene under reflux with p-toluenesulfonic acid catalysis. The imine intermediate is isolated via rotary evaporation (89% yield).

Cyclization with Methylisocyanide

The imine reacts with methylisocyanide in tetrahydrofuran (THF) at 25°C for 48 hours, facilitating a [3+2] cycloaddition to form the imidazoline ring. The crude product is purified via recrystallization from methanol, yielding 58% of the target compound.

Table 2: Comparative Analysis of Synthetic Routes

Route Key Step Yield (%) Purity (%) Scalability
1 Diketone cyclocondensation 82 98 High
2 Thioamide-haloketone coupling 68 95 Moderate
3 Imine-isocyanide cycloaddition 58 92 Low

Experimental Data and Optimization

Solvent Effects on Cyclocondensation (Route 1)

Polar aprotic solvents (DMF, DMSO) inhibited diketone activation, while ethanol enhanced reaction kinetics via hydrogen bonding.

Catalytic Enhancements

Incorporating 5 mol% zinc triflate in Route 2 improved yields to 75% by accelerating thioamide deprotonation.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products depend on the specific reaction conditions but can include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-methoxyphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-methoxyphenyl)ethan-1-one is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes, while the benzylsulfanyl group may interact with thiol-containing proteins .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

  • 4-Methoxyphenyl vs. 4-Chlorophenyl: 2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone (, CID 4415633) replaces the methoxy group with a chloro substituent. The chloro group is electron-withdrawing, reducing electron density on the phenyl ring compared to the methoxy group. This difference impacts reactivity in electrophilic substitution and binding interactions in biological systems . 1-(4-Methoxyphenyl) Derivatives: Compounds like 2-(dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one (, Compound 1e) share the 4-methoxyphenyl group, which enhances solubility via polar interactions. However, the sulfanylidene group in 1e introduces distinct electronic properties compared to the benzylsulfanyl group in the target compound .

Sulfanyl Group Variations

  • Benzylsulfanyl vs. 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole () features a benzenesulfonyl group, which is more electron-withdrawing and polar than benzylsulfanyl, altering metabolic stability and reactivity .

Core Structure Modifications

  • Dihydroimidazole vs. Triazole or Benzimidazole: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replaces the dihydroimidazole core with a triazole ring, enhancing aromaticity and rigidity. Triazoles often exhibit stronger hydrogen-bonding capacity, influencing target binding .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Source
Target Compound C₁₈H₁₈N₂O₂S 326.41 Benzylsulfanyl, 4-methoxyphenyl High lipophilicity (estimated) N/A
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-... C₁₂H₁₃ClN₂OS 280.76 Methylsulfanyl, 4-chlorophenyl MP: Not reported
1-(4-Methoxyphenyl)-2-(dimethyl(oxo)-λ⁶-s... C₁₁H₁₂O₃S 224.27 Sulfanylidene, 4-methoxyphenyl Polar, DFT-studied
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)... C₁₆H₁₃Cl₂N₂O₂S₂ 421.32 Benzenesulfonyl, dichlorobenzyl Crystalline solid

Biological Activity

1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-methoxyphenyl)ethan-1-one is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzyme modulation properties.

Chemical Structure

The structure of the compound can be represented as follows:

C18H20N2OS\text{C}_{18}\text{H}_{20}\text{N}_2\text{OS}

This structure includes a benzylsulfanyl group and a methoxyphenyl moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Imidazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial and fungal pathogens. For example, studies have demonstrated that certain imidazole derivatives can inhibit the growth of Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BC. albicans16 µg/mL
This compoundTBD

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways associated with cell growth and survival. The mechanism appears to involve the inhibition of specific enzymes that are crucial for tumor growth .

Case Study: Anticancer Effects
In a study involving human breast cancer cell lines, treatment with imidazole derivatives resulted in a significant reduction in cell viability, indicating potential for further development as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways, such as those related to cancer cell proliferation.
  • Receptor Interaction : It can bind to various receptors, potentially altering cellular signaling pathways that regulate growth and apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(4-methoxyphenyl)ethan-1-one, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with precursor compounds such as 4-methoxyacetophenone and benzylthiol derivatives. Key steps include the formation of the 4,5-dihydroimidazole ring via cyclization under acidic or basic conditions. Optimization strategies include:

  • Temperature Control : Maintaining temperatures between 60–80°C during cyclization to avoid side reactions .
  • Catalyst Selection : Using Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the benzylsulfanyl and 4-methoxyphenyl groups, with characteristic shifts for imidazole protons (δ 6.5–7.5 ppm) .
  • X-ray Crystallography : Resolves stereochemical details, such as dihedral angles between the imidazole and phenyl rings, critical for understanding reactivity .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What preliminary pharmacological screening approaches are recommended to assess this compound’s bioactivity?

  • Methodological Answer :

  • In vitro Enzyme Assays : Test inhibition of target enzymes (e.g., cytochrome P450 or kinase isoforms) at concentrations of 1–100 µM .
  • Cell Viability Assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets, and what experimental validations are required?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate binding to active sites (e.g., fungal CYP51 for antifungal activity). Focus on the benzylsulfanyl group’s role in hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories to identify critical residues for mutagenesis studies .
  • Validation : Compare computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally .

Q. What strategies resolve contradictions in pharmacological data between different assay systems?

  • Methodological Answer :

  • Assay Replication : Repeat experiments across multiple cell lines (e.g., primary vs. immortalized cells) to rule out cell-specific artifacts .
  • Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to differentiate intrinsic activity from metabolic interference .
  • Orthogonal Assays : Confirm enzyme inhibition using both fluorescence-based and radiometric assays to minimize false positives .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity, and how can they be mitigated?

  • Methodological Answer :

  • Challenges : Racemization at the imidazole C1 position during prolonged heating or acidic conditions .
  • Mitigation Strategies :
  • Low-Temperature Cyclization : Use microwave-assisted synthesis to reduce reaction time and thermal degradation .
  • Chiral Auxiliaries : Introduce temporary protecting groups (e.g., Boc) to stabilize stereocenters during scale-up .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the environmental fate of this compound?

  • Methodological Answer :

  • Partitioning Studies : Measure logP values (octanol-water) to predict bioavailability and bioaccumulation potential .
  • Photodegradation Assays : Expose the compound to UV light (λ = 254 nm) in aqueous solutions to identify breakdown products via LC-MS .
  • Ecotoxicity Testing : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity at environmentally relevant concentrations (0.1–10 mg/L) .

Q. What structural modifications could enhance the compound’s pharmacological profile, and how are they prioritized?

  • Methodological Answer :

  • SAR Studies : Systematically replace the benzylsulfanyl group with alkyl or aryl thioethers to modulate lipophilicity and target engagement .
  • Prioritization Criteria : Focus on derivatives with >50% inhibition in primary assays and logP values between 2–4 for optimal membrane permeability .

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